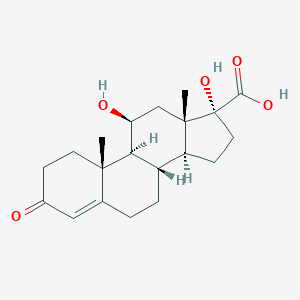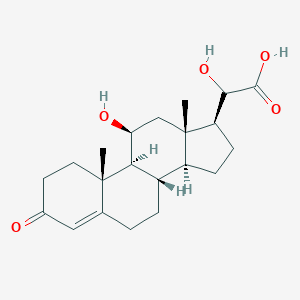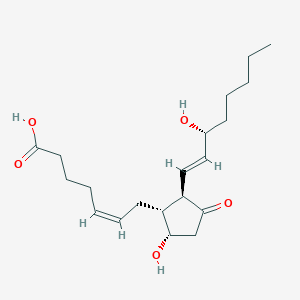
1-(8-Hydroxyquinolin-5-yl)éthanone
Vue d'ensemble
Description
1-(8-Hydroxyquinolin-5-yl)ethanone, also known as 1-(8-Hydroxyquinolin-5-yl)ethanone, is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(8-Hydroxyquinolin-5-yl)ethanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(8-Hydroxyquinolin-5-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(8-Hydroxyquinolin-5-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biochimie : chélation et détection des ions métalliques
La 1-(8-Hydroxyquinolin-5-yl)éthanone présente de fortes propriétés de chélation des métaux en raison de sa partie hydroxyquinoléine . Elle peut former des complexes stables avec les métaux de transition, ce qui est utile dans les dosages biochimiques pour détecter les ions métalliques. Ces chélates peuvent être utilisés comme sondes fluorescentes pour la quantification des ions métalliques dans les systèmes biologiques, aidant à l'étude de l'homéostasie des métaux et des troubles liés aux métaux.
Pharmacologie : développement d'agents thérapeutiques
Le composé a été étudié pour son potentiel pharmacologique, en particulier dans le développement d'agents antimicrobiens, anticancéreux et antifongiques . Sa capacité à chelater les métaux peut perturber les systèmes enzymatiques dépendants des métaux dans les agents pathogènes, ce qui en fait un candidat pour le développement de médicaments. De plus, sa similitude structurale avec des hydroxyquinoléines bioactives connues suggère un potentiel pour des applications thérapeutiques.
Science des matériaux : diodes électroluminescentes organiques (OLED)
En science des matériaux, la this compound peut être utilisée dans la synthèse de composants de diodes électroluminescentes organiques (OLED). Ses dérivés sont connus pour être d'excellents matériaux de transport d'électrons en raison de leur stabilité thermique et de leur mobilité électronique, qui sont essentielles pour un fonctionnement efficace des OLED.
Chimie analytique : analyse chromatographique
Ce composé peut servir d'étalon ou d'agent de dérivatisation en analyse chromatographique . Sa structure et ses propriétés bien définies permettent une calibration précise en chromatographie liquide haute performance (HPLC) et autres techniques chromatographiques, améliorant la détection de divers analytes.
Synthèse organique : catalyseur et intermédiaire
La this compound est un intermédiaire précieux en synthèse organique . Elle peut être utilisée pour synthétiser une large gamme de composés hétérocycliques, qui sont répandus dans de nombreux produits pharmaceutiques et agrochimiques. Son groupe cétone offre également un potentiel pour diverses réactions catalytiques, notamment les réactions de condensation et d'addition.
Sciences de l'environnement : détection et élimination des polluants
En raison de sa capacité de chélation, ce composé peut être appliqué en sciences de l'environnement pour la détection et l'élimination des métaux lourds des sources d'eau. Il peut être incorporé dans des capteurs ou utilisé dans des procédés de traitement de l'eau pour capturer les ions métalliques toxiques, contribuant ainsi aux efforts de surveillance et de réhabilitation environnementales.
Mécanisme D'action
Target of Action
It is known that 8-hydroxyquinoline derivatives, which this compound is a part of, have a broad-ranging pharmacological potential .
Mode of Action
8-hydroxyquinoline derivatives have been reported to interact with a diverse range of targets with high affinities .
Biochemical Pathways
For instance, 5-Carboxy-8-hydroxyquinoline (IOX1) is known to inhibit 2OG oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase .
Pharmacokinetics
It is known to have high gi absorption and is bbb permeant . Its Log Kp (skin permeation) is -6.16 cm/s .
Result of Action
8-hydroxyquinoline derivatives have been reported to have a wide range of biological properties .
Action Environment
It is known to be stable at room temperature when sealed in dry conditions .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 1-(8-Hydroxyquinolin-5-yl)ethanone are not fully understood yet. It is known that it can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Metabolic Pathways
It is believed to interact with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is believed to be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
1-(8-hydroxyquinolin-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7(13)8-4-5-10(14)11-9(8)3-2-6-12-11/h2-6,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTCLDNADGMACV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=NC2=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180643 | |
| Record name | Quinacetol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2598-31-4 | |
| Record name | Quinacetol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2598-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinacetol sulfate [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002598314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2598-31-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68447 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2598-31-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40901 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinacetol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUINACETOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KE2DMA89S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B122299.png)

![1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B122306.png)










